![molecular formula C16H22O B14509451 3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one CAS No. 63293-36-7](/img/structure/B14509451.png)
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one is an organic compound that belongs to the class of ketones. This compound is characterized by the presence of a butan-2-one moiety attached to a 2,3-dihydro-1H-inden-5-yl group, which is further substituted with a propan-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one can be achieved through several synthetic routes. One common method involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. This reaction proceeds at room temperature and yields a mixture of products, including the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as sodium hydroxide, can enhance the reaction rate and selectivity towards the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one exerts its effects involves interactions with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Propan-2-yl)sulfanyl]butan-2-one
- 3-[(Propan-2-yl)sulfanyl]methylbut-3-en-2-one
- 4-[(Propan-2-yl)sulfanyl]-3-[(Propan-2-yl)sulfanyl]methylbutan-2-one
Uniqueness
3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to industrial production.
Eigenschaften
CAS-Nummer |
63293-36-7 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
3-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)butan-2-one |
InChI |
InChI=1S/C16H22O/c1-10(2)15-8-14-6-5-13(7-16(14)9-15)11(3)12(4)17/h5-7,10-11,15H,8-9H2,1-4H3 |
InChI-Schlüssel |
CZPJRJOMFYIBFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


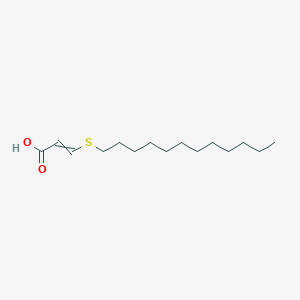
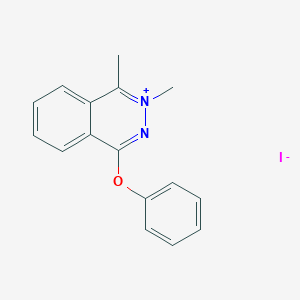
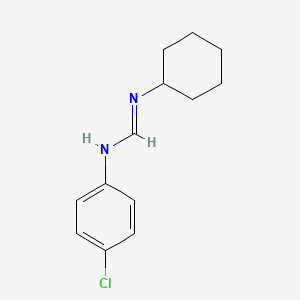
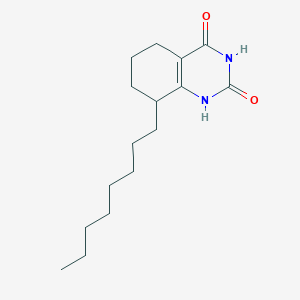
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
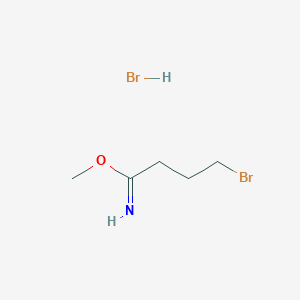
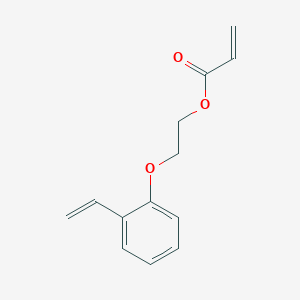
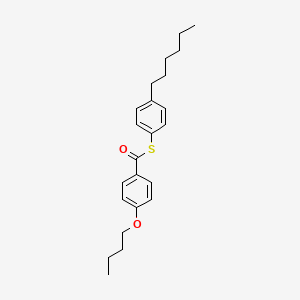
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
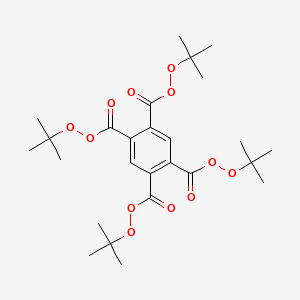



![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
